REACTION_SMILES
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[CH2:20]([N+:21]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH3:38])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45].[Cl-:19].[Cl:2][CH2:3][c:4]1[cH:5][c:6]([O:15][CH3:16])[c:7]([O:13][CH3:14])[cH:8][c:9]1[CH2:10][NH:11][CH3:12].[ClH:1].[Na+:18].[OH-:17].[cH:46]1[cH:47][cH:48][cH:49][cH:50][cH:51]1>>[CH2:3]1[c:4]2[cH:5][c:6]([O:15][CH3:16])[c:7]([O:13][CH3:14])[cH:8][c:9]2[CH2:10][N:11]1[CH3:12].[ClH:2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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CNCc1cc(OC)c(OC)cc1CCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCc1cc(OC)c(OC)cc1CCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccccc1
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Name
|
|
Type
|
product
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Smiles
|
COc1cc2c(cc1OC)CN(C)C2
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Name
|
|
Type
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product
|
Smiles
|
Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |